molecular formula C10H10N2O3 B5445270 (3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid

(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No.: B5445270
M. Wt: 206.20 g/mol
InChI Key: YULVOEPADNJSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with cyano, methyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid typically involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine. This reaction produces 3-cyano-4,6-dimethyl-2-pyridone, which can then be further functionalized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group to yield amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxo positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions to substitute the cyano or oxo groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid and its derivatives often involves interaction with biological macromolecules. For instance, the cyano group can form hydrogen bonds with enzyme active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and oxo groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-3-7(2)12(5-9(13)14)10(15)8(6)4-11/h3H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULVOEPADNJSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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